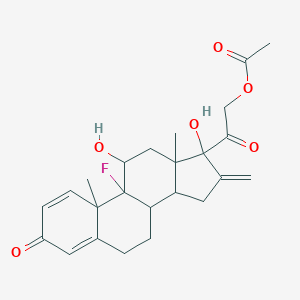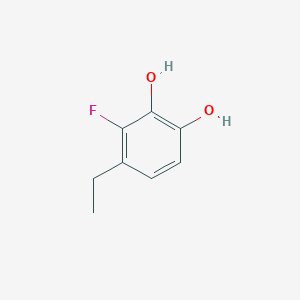
4-Ethyl-3-fluorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-fluorobenzene-1,2-diol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-Ethyl-3-fluoro-1,2-benzenediol and is a fluorinated derivative of hydroquinone. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 4-Ethyl-3-fluorobenzene-1,2-diol has not been fully elucidated. However, it has been suggested that the compound may act as a radical scavenger and may inhibit the production of reactive oxygen species (ROS) in cells. It has also been suggested that the compound may interact with proteins and enzymes in cells and modulate their activity.
生化和生理效应
Studies have shown that 4-Ethyl-3-fluorobenzene-1,2-diol has antioxidant properties and may protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and may reduce inflammation in cells. In addition, the compound has been found to have cytotoxic effects on cancer cells and may be a potential candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using 4-Ethyl-3-fluorobenzene-1,2-diol in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily purified using standard techniques. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.
未来方向
There are several future directions for research on 4-Ethyl-3-fluorobenzene-1,2-diol. One potential direction is to study the compound's potential applications in the field of organic electronics and to develop new materials based on this compound. Another direction is to study the compound's mechanism of action in more detail and to identify its molecular targets in cells. Finally, further studies are needed to investigate the compound's potential applications in the field of pharmaceuticals and to identify its potential as a drug candidate for the treatment of various diseases.
合成方法
The synthesis of 4-Ethyl-3-fluorobenzene-1,2-diol has been reported using different methods. One of the most common methods involves the reaction of ethylbenzene with fluorine gas in the presence of a catalyst such as iron(III) fluoride. Another method involves the reaction of 4-ethylphenol with fluorine gas in the presence of an oxidant such as hydrogen peroxide. The yield of the compound using these methods has been reported to be around 50-60%.
科学研究应用
4-Ethyl-3-fluorobenzene-1,2-diol has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit good electron transport properties and has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential applications in the field of pharmaceuticals as a potential drug candidate for the treatment of various diseases.
属性
CAS 编号 |
158641-49-7 |
|---|---|
产品名称 |
4-Ethyl-3-fluorobenzene-1,2-diol |
分子式 |
C8H9FO2 |
分子量 |
156.15 g/mol |
IUPAC 名称 |
4-ethyl-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9FO2/c1-2-5-3-4-6(10)8(11)7(5)9/h3-4,10-11H,2H2,1H3 |
InChI 键 |
KPBQNVFTWFTTOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(C=C1)O)O)F |
规范 SMILES |
CCC1=C(C(=C(C=C1)O)O)F |
同义词 |
1,2-Benzenediol, 4-ethyl-3-fluoro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





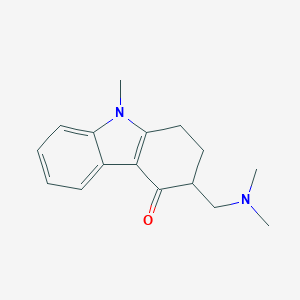
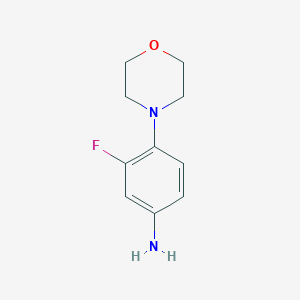
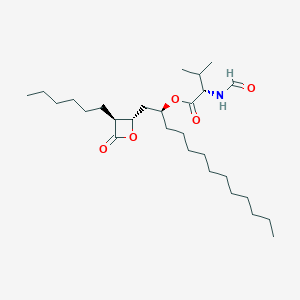
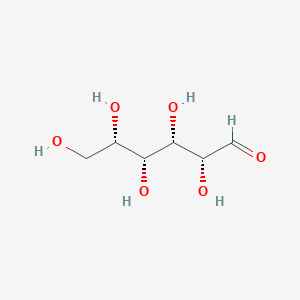
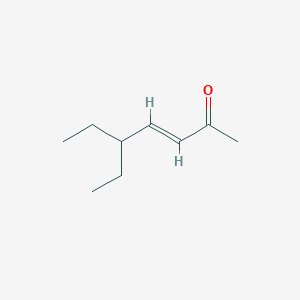
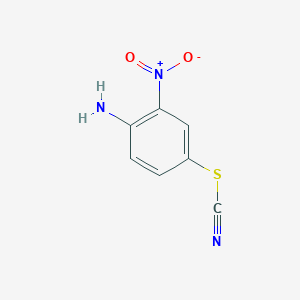
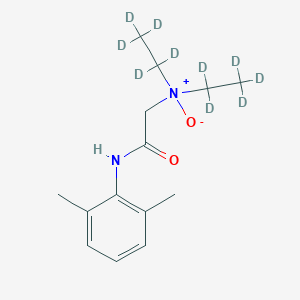
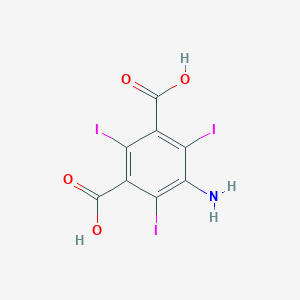
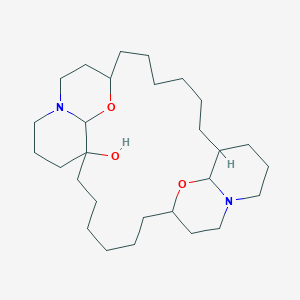
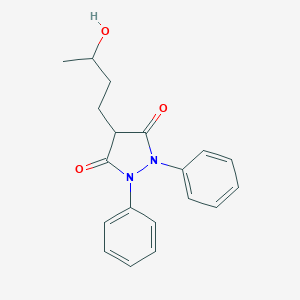
![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)
